2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate
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Overview
Description
2-METHYL-3-(4-NITROPHENYL)-4-OXO-4H-CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-3-(4-NITROPHENYL)-4-OXO-4H-CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the chromen-4-one core: This can be achieved through a condensation reaction between a suitable phenol and an α,β-unsaturated carbonyl compound.
Introduction of the nitrophenyl group: This step involves a nitration reaction, where a nitro group is introduced to the phenyl ring.
Formation of the cyclohexane carboxylate: This can be synthesized through a series of reactions, including esterification and amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-3-(4-NITROPHENYL)-4-OXO-4H-CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, oxidizing agents like potassium permanganate for oxidation reactions, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the benzyl group could yield a variety of substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and could be used in the development of new drugs.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure could interact with specific biological targets.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-METHYL-3-(4-NITROPHENYL)-4-OXO-4H-CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE would depend on its specific application. In a biological context, it could interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromen-4-one derivatives, nitrophenyl compounds, and cyclohexane carboxylates. These compounds share some structural features with 2-METHYL-3-(4-NITROPHENYL)-4-OXO-4H-CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE but differ in their specific functional groups and overall structure.
Uniqueness
The uniqueness of 2-METHYL-3-(4-NITROPHENYL)-4-OXO-4H-CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE lies in its combination of multiple functional groups, which gives it a unique set of chemical and biological properties
Properties
Molecular Formula |
C32H30N2O8 |
---|---|
Molecular Weight |
570.6 g/mol |
IUPAC Name |
[2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 4-(phenylmethoxycarbonylaminomethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C32H30N2O8/c1-20-29(23-11-13-25(14-12-23)34(38)39)30(35)27-16-15-26(17-28(27)41-20)42-31(36)24-9-7-21(8-10-24)18-33-32(37)40-19-22-5-3-2-4-6-22/h2-6,11-17,21,24H,7-10,18-19H2,1H3,(H,33,37) |
InChI Key |
FUSAIACDDFQJTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3CCC(CC3)CNC(=O)OCC4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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